molecular formula C17H14Cl2N2O2 B5042036 N-(3,4-dichlorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-(3,4-dichlorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No.: B5042036
M. Wt: 349.2 g/mol
InChI Key: YBXCCGPAUWPKGO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of pyrrolidinecarboxamides This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide typically involves the reaction of 3,4-dichloroaniline with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a pyrrolidine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dichlorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N-dimethylurea:

    N-(3,4-dichlorophenyl)propanamide:

Uniqueness

N-(3,4-dichlorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidine ring and phenyl groups differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2/c18-14-7-6-12(9-15(14)19)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXCCGPAUWPKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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